molecular formula C23H26ClNO B1684414 ZM 39923 hydrochloride CAS No. 58753-54-1

ZM 39923 hydrochloride

Cat. No. B1684414
CAS RN: 58753-54-1
M. Wt: 367.9 g/mol
InChI Key: NJTUORMLOPXPBY-UHFFFAOYSA-N
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Description

ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) with pIC50 values of 7.1 for JAK3, 5.6 for EGFR, 4.4 for JAK1 . It also shows sensitivity to transglutaminase .


Molecular Structure Analysis

The molecular formula of ZM 39923 hydrochloride is C23H25NO • HCl . Its molecular weight is 367.9 . The InChI code is InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H .


Chemical Reactions Analysis

ZM 39923 hydrochloride breaks down in neutral buffer (t ½ = 36 mins, pH 7.43, 25°C) to form ZM 449829 .


Physical And Chemical Properties Analysis

ZM 39923 hydrochloride is a crystalline solid . It is soluble to 100 mM in DMSO . It is photosensitive and hygroscopic .

Scientific Research Applications

JAK3 Inhibition

ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . It has a pIC50 value of 7.1 for JAK3 . JAK3 is a crucial component of the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration and apoptosis. Therefore, ZM 39923 hydrochloride can be used in research related to these biological processes.

EGFR Inhibition

ZM 39923 hydrochloride also inhibits the epidermal growth factor receptor (EGFR) with a pIC50 value of 5.6 . EGFR is a receptor tyrosine kinase that plays a pivotal role in the regulation of cell growth, survival, differentiation, and development. This makes ZM 39923 hydrochloride useful in cancer research, particularly in studies related to EGFR overexpression or mutation.

JAK1 Inhibition

In addition to JAK3, ZM 39923 hydrochloride also inhibits Janus tyrosine kinase 1 (JAK1) with a pIC50 value of 4.4 . JAK1 is involved in the JAK-STAT signaling pathway, similar to JAK3. Therefore, ZM 39923 hydrochloride can be used in research related to immune response, hematopoiesis, inflammation, and other processes regulated by this pathway.

CDK4 Inhibition

ZM 39923 hydrochloride inhibits cyclin-dependent kinase 4 (CDK4) with a pIC50 value of less than 5.0 . CDK4 is a key regulator of the cell cycle, and its inhibition can halt cell cycle progression. This makes ZM 39923 hydrochloride a valuable tool in cancer research, especially in studies related to cell cycle dysregulation.

TGM2 Inhibition

ZM 39923 hydrochloride has been reported to inhibit tissue transglutaminase 2 (TGM2) with an IC50 value of 10 nM . TGM2 is an enzyme involved in protein cross-linking, apoptosis, cell migration, and extracellular matrix stabilization. Therefore, ZM 39923 hydrochloride can be used in research related to these biological processes.

Factor XIIIa Inhibition

In the absence of the reducing agent dithiothreitol, ZM 39923 hydrochloride also inhibits the transglutaminase Factor XIIIa . Factor XIIIa is a blood coagulation factor involved in the final step of the coagulation cascade. Therefore, ZM 39923 hydrochloride can be used in research related to blood coagulation and related disorders.

Breakdown Product Research

ZM 39923 hydrochloride breaks down in neutral buffer to form ZM 449829 . This breakdown product is also an inhibitor of JAK3, TGM2, and Factor XIIIa . Therefore, ZM 39923 hydrochloride can be used in research to study the effects of its breakdown product.

Cell Viability and VEGF Expression

In confluent ARPE-19 cells, pretreatment with ZM 39923 followed by acrolein treatment resulted in the reduction of cell viability and increased VEGF expression via mediating JAK3 and TGFβ2 . This suggests that ZM 39923 hydrochloride can be used in research related to cell viability, VEGF expression, and the roles of JAK3 and TGFβ2 in these processes.

Mechanism of Action

Mode of Action

ZM 39923 hydrochloride interacts with its targets by binding to the active sites of JAK3 and TGM2, thereby inhibiting their activities

Biochemical Pathways

The inhibition of JAK3 and TGM2 by ZM 39923 hydrochloride affects various biochemical pathways. JAK3 is involved in the JAK-STAT signaling pathway, which is critical for immune cell development and function. Therefore, inhibition of JAK3 can affect immune responses . TGM2 is involved in various biological processes, including cell differentiation, apoptosis, and matrix stabilization. Thus, inhibition of TGM2 can affect these processes .

Pharmacokinetics

It is known that zm 39923 hydrochloride breaks down in neutral buffer (t ½ = 36 mins, ph 743, 25°C) to form ZM 449829 .

Result of Action

The molecular and cellular effects of ZM 39923 hydrochloride’s action are the result of its inhibition of JAK3 and TGM2. By inhibiting JAK3, it can affect the JAK-STAT signaling pathway and thus influence immune responses . By inhibiting TGM2, it can affect various biological processes, including cell differentiation, apoptosis, and matrix stabilization .

Action Environment

The action, efficacy, and stability of ZM 39923 hydrochloride can be influenced by various environmental factors. For example, its stability is affected by the pH of the environment, as it breaks down in neutral buffer . Other factors, such as temperature, can also affect its action and stability.

Safety and Hazards

ZM 39923 hydrochloride is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUORMLOPXPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017077
Record name ZM 39923-hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZM 39923 hydrochloride

CAS RN

58753-54-1, 1021868-92-7
Record name ZM 39923
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM 39923-hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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